molecular formula C17H15NO3S2 B2691817 (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide CAS No. 2035037-08-0

(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide

Cat. No.: B2691817
CAS No.: 2035037-08-0
M. Wt: 345.43
InChI Key: GHLCYXRFGAAVNX-ONEGZZNKSA-N
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Description

(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide is a useful research compound. Its molecular formula is C17H15NO3S2 and its molecular weight is 345.43. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis of β-Peptides

The Diels–Alder adduct of ethyl (E)-3-nitroacrylate and furan offers a versatile framework for the stereoselective creation of mono- and dihydroxylated derivatives of 2-aminocyclohexanecarboxylic acid (ACHC). These hydroxylated ACHC derivatives are valuable as building blocks for β-peptides, suggesting potential applications in the development of peptide-based therapeutics or as tools in biochemical research (Masesane & Steel, 2004).

Cyclization of Mercaptomethyl Derivatives

Alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates with a mercaptomethyl group can undergo cyclization in water—ethanol medium, forming dihydrothiopyrano[3,4-b]furans, dihydrothiopyrano[4,3-b]furans, or dihydrothiopyrano[3,4-c]furans. This process demonstrates the compound's utility in creating complex furan-based cycles, possibly applicable in synthesizing novel organic materials or in pharmaceutical research to develop new therapeutic agents (Pevzner, 2021).

Camps Cyclization for Quinolin-4(1H)-ones Synthesis

N-(2-Acylaryl)benzamides and analogous compounds undergo Camps cyclization to form 2-aryl-, 2-hetaryl-, and 2-cyclopropylquinolin-4(1H)-ones with high yields. This indicates the potential of the compound for use in the synthesis of quinoline derivatives, which are of interest in medicinal chemistry for their diverse biological activities (Mochalov et al., 2016).

Reduction of Acrylamide, Furan, and HMF in Food

Research on mitigating acrylamide, furan, and 5-hydroxymethylfurfural (HMF) in food highlights the relevance of understanding the chemistry and reactivity of furan derivatives. The study explores interventions to reduce these toxic compounds' levels in heat-treated foods, implicating potential applications in food safety and processing (Anese et al., 2013).

Inhibition of SARS Coronavirus Helicase

A novel chemical compound, closely related to (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, has been identified to suppress the enzymatic activities of SARS coronavirus helicase. This discovery underlines the potential of furan and thiophene derivatives in antiviral drug development, particularly targeting viral replication mechanisms (Lee et al., 2017).

Enhancing Dye-Sensitized Solar Cells

Phenothiazine derivatives with furan as a conjugated linker have shown improved performance in dye-sensitized solar cells, indicating the role of furan derivatives in enhancing renewable energy technologies. The specific furan linker contributed to a significant increase in solar energy-to-electricity conversion efficiency, suggesting applications in the development of more efficient solar cells (Kim et al., 2011).

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S2/c19-16(4-3-13-5-7-21-10-13)18-12-17(20,14-6-9-22-11-14)15-2-1-8-23-15/h1-11,20H,12H2,(H,18,19)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCYXRFGAAVNX-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C=CC2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)C(CNC(=O)/C=C/C2=COC=C2)(C3=CSC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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